molecular formula C29H30N2O5 B5026032 Cyclohexyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5026032
M. Wt: 486.6 g/mol
InChI Key: TYADCZUONSYQFA-UHFFFAOYSA-N
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Description

Cyclohexyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as nitro, phenyl, and carboxylate, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Acidic or basic catalysts, such as p-toluenesulfonic acid or sodium ethoxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group

    Hydroxyl derivative: Formed by the reduction of the carbonyl group

    Substituted phenyl derivatives: Formed by electrophilic aromatic substitution

Scientific Research Applications

Cyclohexyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    Receptor Binding: It may bind to certain receptors on cell surfaces, modulating cellular responses and signaling pathways.

    DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes, which is useful in anti-cancer research.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclohexyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylate

Uniqueness

Cyclohexyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its hexahydroquinoline core is a versatile scaffold that can be modified to enhance its properties for various applications.

Properties

IUPAC Name

cyclohexyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-18-26(29(33)36-23-13-6-3-7-14-23)27(20-11-8-12-22(15-20)31(34)35)28-24(30-18)16-21(17-25(28)32)19-9-4-2-5-10-19/h2,4-5,8-12,15,21,23,27,30H,3,6-7,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYADCZUONSYQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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